molecular formula C16H17NO B448529 N-(3,4-dimethylphenyl)-2-phenylacetamide

N-(3,4-dimethylphenyl)-2-phenylacetamide

Cat. No.: B448529
M. Wt: 239.31g/mol
InChI Key: YINUSGMPYIWHNT-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-phenylacetamide is a substituted acetamide derivative characterized by a phenylacetamide backbone with a 3,4-dimethylphenyl group attached to the nitrogen atom. This compound belongs to the broader class of 2-arylacetamides, which are recognized for their structural versatility and biological relevance.

The molecular structure is typically confirmed via spectroscopic methods (IR, $^1$H and $^13$C NMR) and, in some cases, single-crystal X-ray diffraction.

Potential Applications: 2-Arylacetamides are widely explored in medicinal chemistry due to their anticonvulsant, antidepressant, and antiproliferative activities. The methyl substituents in this compound may modulate its bioactivity by altering electronic or steric interactions with biological targets.

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-phenylacetamide

InChI

InChI=1S/C16H17NO/c1-12-8-9-15(10-13(12)2)17-16(18)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,17,18)

InChI Key

YINUSGMPYIWHNT-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CC=CC=C2)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CC=CC=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(3,4-dimethylphenyl)-2-phenylacetamide with structurally related 2-arylacetamides, highlighting substituent effects, synthesis yields, and biological activities:

Compound Substituents Molecular Weight Synthesis Yield Key Properties/Activities Structural Analysis
This compound 3,4-dimethylphenyl on N; phenyl on C2 ~253.3 g/mol Not reported Enhanced lipophilicity; potential bioactivity inferred from structural analogs Likely analyzed via NMR/IR
N-(3,4-Dimethoxyphenethyl)-2-phenylacetamide 3,4-dimethoxyphenethyl on N; phenyl on C2 ~329.4 g/mol 79% (demethylation) Antiproliferative activity; used as a precursor for dihydroxy derivatives NMR/IR confirmed
N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide 2-benzoyl-4,5-dimethoxyphenethyl on N; phenyl on C2 ~445.5 g/mol Not reported Anticonvulsant, antidepressant activities; crystal structure resolved via X-ray diffraction Single-crystal X-ray diffraction
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 3,4-dichlorophenyl on C2; pyrazolyl on N ~394.3 g/mol Not reported Structural mimic of benzylpenicillin; used in coordination chemistry X-ray diffraction (three conformers)
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide Thiadiazole-linked 2,4-dimethoxyphenyl on N; phenyl on C2 ~397.4 g/mol Not reported Investigated in high-throughput drug screening (e.g., CHEMBL1479993) Computational modeling
N-(3,4-Dihydroxyphenethyl)-2-phenylacetamide 3,4-dihydroxyphenethyl on N; phenyl on C2 ~285.3 g/mol 79% Improved solubility due to hydroxyl groups; potential antioxidant activity NMR/IR confirmed

Key Observations:

Substituent Effects on Bioactivity: Methyl vs. Methoxy Groups: Methyl groups (e.g., in this compound) increase lipophilicity, which may enhance blood-brain barrier penetration for CNS-targeted applications. Methoxy groups (e.g., in N-(3,4-dimethoxyphenethyl)-2-phenylacetamide) offer moderate polarity, balancing solubility and membrane permeability.

Synthetic Accessibility :

  • Demethylation reactions (e.g., converting methoxy to hydroxy groups) achieve high yields (~79–89%), suggesting feasibility for derivatization.

Structural Insights :

  • X-ray crystallography (e.g., ) reveals conformational flexibility in the amide linkage, which may influence receptor interactions.

Biological Relevance :

  • Thiadiazole-containing analogs () are prioritized in drug discovery pipelines due to their heterocyclic diversity.
  • Pyrazolyl derivatives () show promise as ligands in coordination chemistry, leveraging the amide’s chelating ability.

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